Crystal Habit-Controlled Dual Solid-State Emission: 70 nm Shift Between Crystal Forms I and II
The title compound exhibits a rare crystal habit-dependent dual emission in the solid state, which has not been reported for its closest analogs. Under different crystallization conditions, two crystal forms (I: yellow blocks; II: orange needles) are obtained with nearly identical monoclinic unit-cell dimensions but dramatically different solid-state emission maxima: Form I emits at 512 nm with a shoulder at 534 nm, while Form II emits at 582 nm—a 70 nm bathochromic shift [1]. In solution, both forms converge to nearly identical emission (501–502 nm), confirming that the solid-state differentiation is entirely morphology-driven and not due to chemical impurity [1]. By contrast, the 4-methoxyphenyl analog (4a) shows a single solid-state emission at 523 nm with no reported crystal habit polymorphism [2], and the diphenylamino analog exhibits solvatochromic and aggregation-dependent tuning but lacks this specific crystal habit duality [3].
| Evidence Dimension | Solid-state photoluminescence emission maximum (λ_em, solid) |
|---|---|
| Target Compound Data | Crystal I: 512 nm (shoulder 534 nm); Crystal II: 582 nm (Δλ = 70 nm between forms) |
| Comparator Or Baseline | 4-Methoxy analog (4a): single emission at 523 nm; Diphenylamino analog: 483–608 nm tunable via aggregation, not crystal habit |
| Quantified Difference | 70 nm emission shift between crystal forms (I→II); the 4-methoxy analog shows no comparable crystal habit sensitivity |
| Conditions | Single-crystal X-ray diffraction, solid-state fluorescence spectroscopy; crystallization from different solvent systems (details in Percino et al., 2017) |
Why This Matters
For applications requiring precise solid-state emission color (e.g., OLED active layers, solid-state sensors), the ability to access two distinct emission wavelengths from a single chemical entity through controlled crystallization offers a unique procurement advantage over analogs that deliver only a single solid-state emission.
- [1] Percino, J.; Cerón, M.; Venkatesan, P.; Ceballos, P.; Bañuelos, A.; Rodríguez, O.; Siegler, M. A.; Robles, F.; Chapela, V. M.; Soriano-Moro, G.; Pérez-Gutiérrez, E.; Bonilla-Cruz, J.; Thamotharan, S. Two Different Emissions of (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile Due to Crystal Habit and Size: Synthesis, Optical, and Supramolecular Characterization. Cryst. Growth Des. 2017, 17 (4), 1679–1694. View Source
- [2] Long, H.-Y.; Zhang, J.; Li, Z.-W.; Zhou, P.; Peng, T.-Y.; He, G.-W. Substituent Effect on the Solid-State Photoinduced Luminescence of α-Cyanostilbene Derivatives. J. Chem. Soc. Pak. 2019, 41 (5), 868–875. View Source
- [3] Cerón, M.; et al. Fluorescence tuning with a single dye embedded in a polymer matrix and its Application on multicolor OLEDs. Dyes Pigm. 2021, 186, 108979. View Source
